Cas no 4299-60-9 (N-(3,4-dimethylisoxazol-5-yl)sulphanilamide, compound with 2,2'-iminodiethanol (1:1))
4299-60-9 structure
Product Name:N-(3,4-dimethylisoxazol-5-yl)sulphanilamide, compound with 2,2'-iminodiethanol (1:1)
CAS-Nr.:4299-60-9
MF:C15H24N4O5S
MW:372.439862251282
CID:1515382
PubChem ID:20287
Update Time:2025-04-21
N-(3,4-dimethylisoxazol-5-yl)sulphanilamide, compound with 2,2'-iminodiethanol (1:1) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-(3,4-dimethylisoxazol-5-yl)sulphanilamide, compound with 2,2'-iminodiethanol (1:1)
- Sulfisoxazole Diolamine
- 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide - 2,2'-iminodiethanol (1:1)
- 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide,2-(2-hydroxyethylamino)ethanol
- SULFISOXAZOLE DIOLAMINE, USP STANDARD
- Sulfafurazol 2,2'-imidodiethanol
- UNII-30S4B46J8B
- DTXSID90195616
- DA-75847
- Sulfisoxazole diolamine [USAN:USP]
- SULFAFURAZOLE DIETHANOLAMINE [WHO-DD]
- EINECS 224-308-1
- D05957
- 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzene-1-sulfonamide--2,2'-azanediyldi(ethan-1-ol) (1/1)
- SULFISOXAZOLE DIETHANOLAMINE SALT
- Ammonium Salt Sulfisoxazole
- Sulfisoxazole diolamine (USAN)
- sulfisoxazole diethanolamine
- Sulfisoxazole (diethanolamine)
- HY-B0323A
- DTXCID30118107
- SULFISOXAZOLE DIETHANOLAMINE SALT [MI]
- Diolamine, Sulfisoxazole
- CHEMBL1200321
- SCHEMBL23466
- Sulfafurazole diethanolamine
- Sulfisoxazole diolamine (USAN:USP)
- Gantrisin (TN)
- 4299-60-9
- SULFISOXAZOLE DIOLAMINE [VANDF]
- Sulfisoxazoldiolamin
- Sulfafurazole diolamine
- SULFAFURAZOLE DIOLAMINE [MART.]
- NS00083192
- SULFISOXAZOLE DIOLAMINE [ORANGE BOOK]
- SULFAFURAZOLE DIOLAMINE (MART.)
- Sulfisoxazole diolamine [USAN]
- 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide;2-(2-hydroxyethylamino)ethanol
- CS-0030851
- Q27160153
- NU-445
- N(sup 1)-(3,4-Dimethyl-5-isoxazolyl)sulfanilamide compound with 2,2'-iminodiethanol (1:1)
- Sulphafurazole diolamine
- CHEBI:88263
- 30S4B46J8B
-
- Inchi: 1S/C11H13N3O3S.C4H11NO2/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10;6-3-1-5-2-4-7/h3-6,14H,12H2,1-2H3;5-7H,1-4H2
- InChI-Schlüssel: FEPTXVIRMZIGFY-UHFFFAOYSA-N
- Lächelt: S(C1C=CC(=CC=1)N)(NC1=C(C)C(C)=NO1)(=O)=O.OCCNCCO
Berechnete Eigenschaften
- Genaue Masse: 372.14692
- Monoisotopenmasse: 372.14674105g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 7
- Komplexität: 402
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 159Ų
Experimentelle Eigenschaften
- PSA: 150.71
N-(3,4-dimethylisoxazol-5-yl)sulphanilamide, compound with 2,2'-iminodiethanol (1:1) Verwandte Literatur
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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